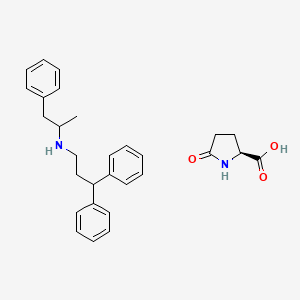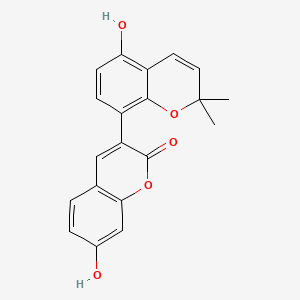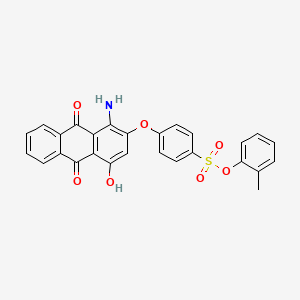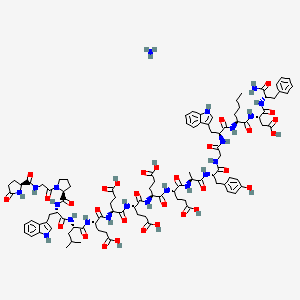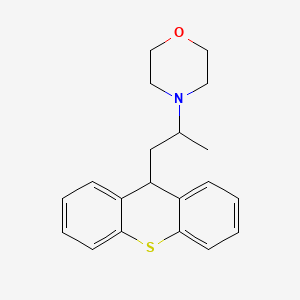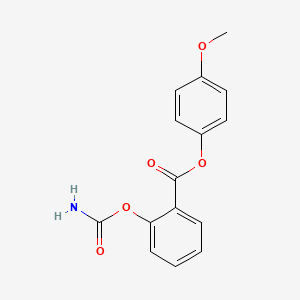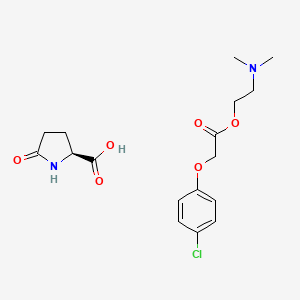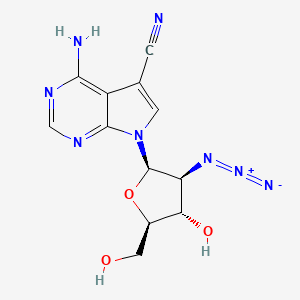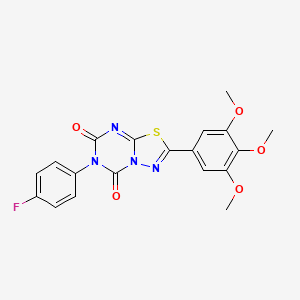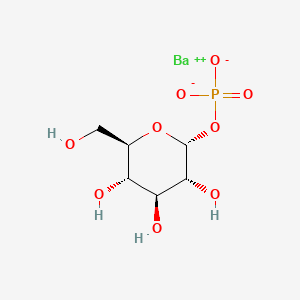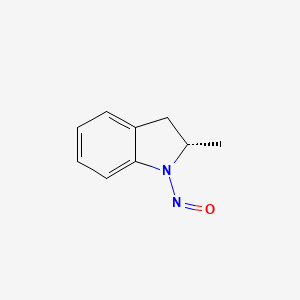
2-Methyl-1-nitroso-2,3-dihydro-1H-indole, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole, (S)- involves several steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can be further processed to obtain the desired compound.
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Methyl-1-nitroso-2,3-dihydro-1H-indole, (S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-Methyl-1-nitroso-2,3-dihydro-1H-indole, (S)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole, (S)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence cellular processes such as apoptosis and cell proliferation .
Comparaison Avec Des Composés Similaires
2-Methyl-1-nitroso-2,3-dihydro-1H-indole, (S)- can be compared with other similar compounds, such as:
1-Nitroso-2-methylindoline: This compound shares a similar structure but differs in its specific functional groups and reactivity.
2,3-Dihydro-2-methyl-1-nitroso-1H-indole: Another closely related compound with slight variations in its chemical properties.
The uniqueness of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole, (S)- lies in its specific stereochemistry and the resulting biological activities, which distinguish it from other similar compounds.
Propriétés
Numéro CAS |
77083-50-2 |
|---|---|
Formule moléculaire |
C9H10N2O |
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
(2S)-2-methyl-1-nitroso-2,3-dihydroindole |
InChI |
InChI=1S/C9H10N2O/c1-7-6-8-4-2-3-5-9(8)11(7)10-12/h2-5,7H,6H2,1H3/t7-/m0/s1 |
Clé InChI |
KBCZSFIDYXEMTH-ZETCQYMHSA-N |
SMILES isomérique |
C[C@H]1CC2=CC=CC=C2N1N=O |
SMILES canonique |
CC1CC2=CC=CC=C2N1N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


